molecular formula C8H10OS B118709 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene CAS No. 150171-74-7

3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene

Cat. No. B118709
M. Wt: 154.23 g/mol
InChI Key: JDJBGHIPMQRHMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, also known as 3-AT, is a heterocyclic compound that has been widely used in scientific research. It is a bicyclic sulfur-containing compound that is structurally similar to the amino acid cysteine. The compound has been shown to have various biochemical and physiological effects, making it a valuable tool in several fields of research.

Mechanism Of Action

The mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is not fully understood. However, it is thought to act as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (HisB), which is involved in the biosynthesis of histidine. By inhibiting this enzyme, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene disrupts the histidine biosynthetic pathway, leading to the accumulation of toxic intermediates and ultimately inhibiting cell growth.

Biochemical And Physiological Effects

In addition to its role as a selective agent and inhibitor of HisB, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to have several other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been shown to modulate the activity of ion channels, which are involved in the regulation of various physiological processes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments is its selectivity. It is highly effective at inhibiting the growth of bacteria and yeast, making it a valuable tool in genetic screening assays. Additionally, the synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is relatively simple, making it easily accessible to researchers.
However, there are also some limitations to using 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene in lab experiments. One limitation is its potential toxicity. While 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is generally considered safe to handle, it can be toxic if ingested or inhaled. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene can be expensive to purchase, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene. One potential direction is the development of new screening assays that use 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a selective agent. Additionally, further research is needed to fully understand the mechanism of action of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene and its effects on various physiological processes. Finally, there is potential for the development of new drugs based on the structure of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene, which could have therapeutic applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene involves the reaction of 2-cyclopentenone with Lawesson's reagent, a phosphorus-sulfur compound. The reaction yields 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene as a yellow crystalline solid. The synthesis of 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene is a relatively simple process, making it easily accessible to researchers.

Scientific Research Applications

3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been widely used in scientific research due to its ability to inhibit the growth of bacteria and yeast. It has been used as a selective agent in genetic screening assays, where it is used to select for cells that express a particular gene of interest. Additionally, 3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene has been used in studies investigating the regulation of gene expression and protein-protein interactions.

properties

CAS RN

150171-74-7

Product Name

3-Acetyl-2-thiabicyclo[2.2.1]hept-5-ene

Molecular Formula

C8H10OS

Molecular Weight

154.23 g/mol

IUPAC Name

1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)ethanone

InChI

InChI=1S/C8H10OS/c1-5(9)8-6-2-3-7(4-6)10-8/h2-3,6-8H,4H2,1H3

InChI Key

JDJBGHIPMQRHMM-UHFFFAOYSA-N

SMILES

CC(=O)C1C2CC(S1)C=C2

Canonical SMILES

CC(=O)C1C2CC(S1)C=C2

synonyms

Ethanone, 1-(2-thiabicyclo[2.2.1]hept-5-en-3-yl)- (9CI)

Origin of Product

United States

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